3-(Phenylamino)benzoic acid
Overview
Description
3-(Phenylamino)benzoic acid is an organic compound that belongs to the class of aromatic amines It consists of a benzoic acid core with a phenylamino group attached to the third carbon of the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-(Phenylamino)benzoic acid is Aldo-keto reductase 1C3 (AKR1C3) , also known as type 5 17β-hydroxysteroid dehydrogenase . AKR1C3 has been implicated as one of the key enzymes driving the elevated intratumoral androgen levels observed in castrate-resistant prostate cancer (CRPC) .
Mode of Action
This compound acts as a potent and selective inhibitor of AKR1C3 . It exhibits nanomolar affinity and over 200-fold selectivity for AKR1C3 versus other AKR1C isoforms . The inhibitory potency of this compound shows a linear correlation with both electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups, which are interdependent .
Biochemical Pathways
The compound affects the phenylpropanoid pathway , leading to the biosynthesis of benzoic acids . The CoA-dependent β-oxidative pathway generates benzoic acid (BA) in the peroxisomes .
Pharmacokinetics
The compound’s inhibitory potency shows a correlation with the pka of the carboxylic acid and secondary amine groups, suggesting that these properties may influence its bioavailability .
Result of Action
The inhibition of AKR1C3 by this compound can potentially reduce the elevated intratumoral androgen levels observed in CRPC . This could lead to a decrease in the growth and proliferation of prostate cancer cells, thereby managing CRPC .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymorphism of the compound, which can be affected by substitution on the benzoic acid ring, may influence its stability and efficacy . Additionally, the compound’s conformational flexibility and substitution pattern can lead to polymorphism, which can affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with aniline under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the phenylamino derivative. Another method involves the direct coupling of benzoic acid derivatives with aniline using catalysts such as palladium in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenylamino group to a phenylhydroxy group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted benzoic acids, quinones, and phenylhydroxy derivatives .
Scientific Research Applications
3-(Phenylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
- 2-(Phenylamino)benzoic acid
- 4-(Phenylamino)benzoic acid
- Anthranilic acid derivatives
Comparison: 3-(Phenylamino)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties in terms of enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
3-anilinobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHSJRJPIWLNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511446 | |
Record name | 3-Anilinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-56-5 | |
Record name | 3-Anilinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(phenylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.